molecular formula C9H7ClN4O2S B599197 2-((6-Chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylic acid CAS No. 1251716-89-8

2-((6-Chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylic acid

Cat. No. B599197
CAS RN: 1251716-89-8
M. Wt: 270.691
InChI Key: LEPDNDFKYFKQNP-UHFFFAOYSA-N
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Description

“2-((6-Chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylic acid” is a chemical compound with the molecular formula C9H7ClN4O2S . It has a molecular weight of 270.70 g/mol . The compound is also known by other names such as “5-Thiazolecarboxylic acid, 2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-” and “2-[(6-chloro-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxylic acid” among others .


Molecular Structure Analysis

The InChI code for the compound is "InChI=1S/C9H7ClN4O2S/c1-4-12-6(10)2-7(13-4)14-9-11-3-5(17-9)8(15)16/h2-3H,1H3,(H,15,16)(H,11,12,13,14)" . The compound has a XLogP3-AA value of 2.7, indicating its lipophilicity . It has 2 hydrogen bond donors and 7 hydrogen bond acceptors .


Physical And Chemical Properties Analysis

The compound has a computed exact mass of 269.9978243 g/mol and a monoisotopic mass of 269.9978243 g/mol . It has a rotatable bond count of 3 .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of 2-((6-Chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylic acid are the Src and Abl kinases . These kinases play crucial roles in cellular signaling pathways, regulating cell growth, division, and survival.

Mode of Action

This compound acts as a potent inhibitor of Src and Abl kinases . It binds to these kinases, preventing them from performing their normal function. This disruption in kinase activity leads to changes in the downstream signaling pathways.

Biochemical Pathways

The inhibition of Src and Abl kinases affects multiple biochemical pathways. These pathways are primarily involved in cell growth and survival. Therefore, the compound’s action can lead to the inhibition of cell proliferation, particularly in cancer cells where these kinases are often overactive .

Result of Action

The result of the compound’s action is a potent antitumor activity in preclinical assays . By inhibiting Src and Abl kinases, it can effectively halt the proliferation of tumor cells, demonstrating its potential as a therapeutic agent in cancer treatment.

Safety and Hazards

The compound has been associated with hazard statements H302, H315, H319, H332, H335, and precautionary statements P261, P280, P305, P338, P351 .

Future Directions

The compound and its derivatives could potentially be explored further for their inhibitory effects on Src family kinases (SFKs), which could have implications in the treatment of various diseases .

properties

IUPAC Name

2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN4O2S/c1-4-12-6(10)2-7(13-4)14-9-11-3-5(17-9)8(15)16/h2-3H,1H3,(H,15,16)(H,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEPDNDFKYFKQNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)NC2=NC=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50735198
Record name 2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-Chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylic acid

CAS RN

1251716-89-8
Record name 2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251716-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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